2-(1-Bromo-ethyl)-thiazole

Description

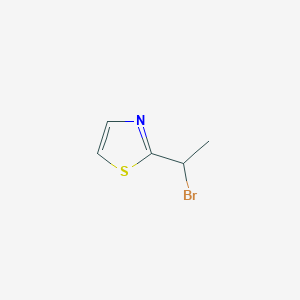

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1-bromoethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNS/c1-4(6)5-7-2-3-8-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGEBLAJDJLNGHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Studies of 2 1 Bromo Ethyl Thiazole and Bromo Thiazole Analogs

Nucleophilic Substitution Reactions

The reactivity of bromo-thiazole derivatives in nucleophilic substitution reactions is largely dictated by the position of the bromine atom—whether it is on the thiazole (B1198619) ring or on an alkyl substituent.

For compounds like 2-(1-bromo-ethyl)-thiazole , the bromine is on an alkyl chain attached to the thiazole ring. This structure is analogous to 2-(bromomethyl)thiazole (B166336) , where the bromomethyl group is highly reactive towards nucleophiles. The reaction typically proceeds via an SN2 mechanism, where a nucleophile attacks the electrophilic carbon atom bonded to the bromine. The thiazole ring's presence can slightly modulate the reactivity compared to simple alkyl bromides. For instance, 2-(bromomethyl)thiazole readily undergoes substitution with various nucleophiles to create a diverse range of substituted thiazole derivatives. Similarly, the bromine on the ethyl group of this compound is susceptible to displacement by nucleophiles.

When the bromine atom is directly attached to the thiazole ring, as in 2-bromothiazole (B21250) , its reactivity in nucleophilic aromatic substitution is generally low unless activated. However, it can react with nucleophiles under certain conditions. For example, 2-bromothiazole reacts with secondary amines such as morpholine, piperidine (B6355638), or pyrrolidine (B122466) at room temperature under solvent-free conditions to yield 2-aminothiazole (B372263) derivatives. rsc.org Quantum chemical and experimental studies on the reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol revealed a complex, stepwise pathway involving a seleniranium intermediate, showcasing an unconventional nucleophilic substitution mechanism. mdpi.comresearchgate.net

Metal-Halogen Exchange and Organometallic Reagent Formation

Metal-halogen exchange is a crucial method for converting the relatively unreactive C-Br bond on a thiazole ring into a highly reactive carbon-metal bond, thereby forming a potent organometallic nucleophile. This transformation is fundamental for subsequent C-C bond-forming reactions.

The most common methods involve bromine-lithium or bromine-magnesium exchange. For instance, 2-bromothiazole and 5-bromothiazole (B1268178) can be converted into their corresponding thiazolyllithium compounds using reagents like n-butyllithium. researchgate.net These lithiated intermediates can then be trapped with electrophiles, such as carbon dioxide, to produce thiazolecarboxylic acids. researchgate.net The preparation of 2-(trimethylsilyl)thiazole from 2-bromothiazole via a halogen-metal exchange is a practical and convenient route. orgsyn.org

In polyhalogenated thiazoles, the exchange can be regioselective. In 2,4-dibromothiazole (B130268) , the bromine at the 2-position is more susceptible to metal-halogen exchange. thieme-connect.comthieme-connect.com This allows for the selective formation of a 2-lithiated or 2-magnesiated thiazole. Specifically, a regioselective bromine-magnesium exchange at the C-2 position of 2,4-dibromothiazole can be achieved. thieme-connect.comthieme-connect.comresearchgate.net Knochel and Mayr conducted kinetic studies on halogen-magnesium exchange reactions using i-PrMgCl·LiCl, noting that heteroaryl bromides like 2-bromothiazole were so reactive that a less active Grignard reagent was more suitable. rsc.org Similarly, in 2,5-dibromo-4-chlorothiazole , treatment with n-butyllithium in THF at low temperatures results in exchange at the 5-position. researchgate.net

These generated organometallic reagents, such as thiazolylzinc or thiazolylmagnesium species, are versatile nucleophiles used in cross-coupling reactions. researchgate.netacs.orgnih.gov

Cross-Coupling Reactions for C-C, C-N, and C-S Bond Formation

Cross-coupling reactions are among the most powerful tools for constructing complex molecules from bromo-thiazole building blocks. Palladium and copper catalysts are frequently employed to facilitate the formation of carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds.

Palladium-catalyzed reactions are extensively used to functionalize bromothiazoles. researchgate.net

The Suzuki-Miyaura reaction , which couples an organoboron reagent with an organohalide, is effective for arylating bromothiazoles. wikipedia.orglibretexts.org For example, 2-bromothiazole couples with potassium styryltrifluoroborate to yield trans-1-(β-phenylvinyl)thiazole. acs.org A ligand-free Suzuki-Miyaura coupling methodology has been developed for sterically hindered 2′-bromo-2-aryl benzothiazoles , where the benzothiazole (B30560) nitrogen is believed to form a palladacyclic intermediate that facilitates the reaction. nih.gov

The Negishi reaction involves the coupling of an organozinc reagent with an organohalide. nih.govthieme-connect.de This method is highly effective for creating C-C bonds with bromothiazoles. For instance, 2-aryl substituted thiazoles can be prepared in a one-pot procedure by forming an organozinc species from 2-bromothiazole followed by a palladium-catalyzed Negishi cross-coupling. thieme-connect.deresearchgate.net The reaction is often preferred for its high yields and functional group tolerance. nih.gov In the synthesis of amythiamicin C, a Negishi cross-coupling was used to connect a functionalized pyridine (B92270) core with a thiazole fragment. nih.gov

The Stille reaction utilizes an organotin reagent as the coupling partner. wikipedia.org It has been successfully applied to bromothiazole substrates, for instance, in the synthesis of 2,4-disubstituted thiazoles from 2,4-dibromothiazole . researchgate.netacs.org Although effective, the toxicity of organotin compounds is a significant drawback. libretexts.orgresearchgate.net

The Sonogashira reaction is used to form a C-C bond between a terminal alkyne and an organohalide. researchgate.netwikipedia.orgorganic-chemistry.org Palladium catalysts like bis(triphenylphosphine)palladium(II) dichloride are effective for the Sonogashira coupling of aryl alkynes with 2-bromothiazole . sigmaaldrich.com However, reactions with 2-bromothiazoles sometimes result in poor yields compared to 4-bromo- and 5-bromothiazoles. researchgate.net

The table below summarizes representative examples of palladium-catalyzed cross-coupling reactions involving bromothiazoles.

| Coupling Reaction | Bromothiazole Substrate | Coupling Partner | Catalyst System | Product Type | Yield | Reference(s) |

| Suzuki-Miyaura | 2-Bromothiazole | Potassium styryltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ / t-BuNH₂ | 2-Styrylthiazole | Good | acs.org |

| Negishi | 2,4-Dibromothiazole | Alkyl/Aryl zinc halides | Pd(0) catalyst | 2-Substituted-4-bromothiazole | 65-85% | researchgate.netacs.org |

| Negishi | 2-Bromothiazole | Aryl zinc halides | Pd(0) catalyst | 2-Arylthiazole | 47-84% | thieme-connect.deresearchgate.net |

| Stille | 2,4-Dibromothiazole | Organotin reagents | PdCl₂(PPh₃)₂ | 2,4-Disubstituted thiazole | 58-62% (second coupling) | researchgate.netacs.org |

| Sonogashira | 2-Bromothiazole | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | 2-Alkynylthiazole | Poor to moderate | researchgate.netsigmaaldrich.com |

Copper-catalyzed reactions provide an alternative and sometimes complementary approach to palladium-based methods. beilstein-journals.org A ligand-free, copper-catalyzed Negishi-type coupling has been reported for the reaction of alkyl-, aryl-, and alkynylzinc reagents with heteroaryl iodides, proceeding at room temperature for alkylzinc reagents. researchgate.net Copper(I) iodide has also been shown to catalyze the cross-coupling of diarylzinc reagents with aryl iodides under ligand-free conditions. researchgate.net Furthermore, copper catalysis is central to the Ullmann condensation, a classic method for forming C-N and C-O bonds, which has been adapted for modern asymmetric synthesis. beilstein-journals.org

In polyhalogenated thiazoles containing identical halogens, such as 2,4-dibromothiazole , achieving regioselectivity in cross-coupling reactions is critical for synthetic utility. nih.gov The different electronic environments of the carbon atoms in the thiazole ring dictate the site of reactivity. The C-2 position of the thiazole ring is more electron-deficient than the C-4 or C-5 positions.

Consequently, in palladium-catalyzed cross-coupling reactions of 2,4-dibromothiazole, substitution occurs preferentially at the C-2 position. thieme-connect.comthieme-connect.comresearchgate.netrsc.org This selective reactivity is attributed to the greater ease of the initial oxidative addition of the palladium catalyst to the C2-Br bond. rsc.org This inherent selectivity allows for the stepwise functionalization of the thiazole ring. First, a substituent is introduced at the C-2 position via a Negishi, Stille, or Suzuki reaction, leaving the bromine at C-4 intact. thieme-connect.comresearchgate.netacs.org The remaining 4-bromo-2-substituted thiazole can then undergo a second, different coupling reaction or a metal-halogen exchange at the C-4 position to install a second substituent. researchgate.netacs.org

This principle of site-selectivity is a cornerstone of synthetic strategies for creating complex, unsymmetrically disubstituted thiazoles from readily available dibromo precursors. acs.orgnih.gov

Electrophilic Aromatic Substitution on Bromothiazoles

Direct electrophilic aromatic substitution on the bromothiazole ring is generally difficult. The thiazole ring itself is an electron-deficient aromatic system, and the presence of an electron-withdrawing bromine atom further deactivates the ring towards attack by electrophiles.

However, functionalization via electrophiles can be achieved by first activating the ring through metallation. As described in section 3.2, bromine-metal exchange or direct deprotonation (lithiation) creates a nucleophilic carbon center on the thiazole ring that readily reacts with a wide range of electrophiles. researchgate.netresearchgate.net For example, lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole with lithium diisopropylamide (LDA) occurs at the C-5 position. researchgate.net The resulting lithiated species can be quenched with electrophiles like acetaldehyde (B116499) or dimethylformamide (DMF) to introduce hydroxyl or formyl groups at the 5-position. researchgate.net

In cases where the thiazole ring is substituted with a strong electron-donating group, such as an amino group, direct electrophilic substitution can become feasible. For example, 2-pyrrolidinylthiazole reacts with aryldiazonium salts to yield azo derivatives where the electrophile has added to the 5-position of the thiazole ring. rsc.org

Cycloaddition Reactions Involving the Thiazole Ring

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, can participate in cycloaddition reactions, although its aromatic character necessitates specific conditions or activating substituents. The reactivity of the thiazole ring in such reactions is influenced by the nature of the substituents attached to it. While specific studies on this compound in cycloaddition reactions are not extensively documented, the reactivity of related bromo-thiazole analogs provides valuable insights.

Generally, thiazoles can act as either the diene or dienophile component in Diels-Alder reactions, or as the 1,3-dipole precursor in [3+2] cycloadditions. The electronic nature of the substituents on the thiazole ring plays a crucial role in determining its reactivity. Electron-donating groups can enhance the diene character of the thiazole ring, while electron-withdrawing groups can promote its dienophilic nature. masterorganicchemistry.com

In the context of bromo-thiazole analogs, the bromine atom, being an electron-withdrawing group, can influence the electronic properties of the thiazole ring, potentially making it a more reactive dienophile or influencing the regioselectivity of the cycloaddition. nih.gov

One notable example involves the [3+2] cycloaddition of thiazolium azomethine ylides, which can be generated from thiazolium salts. These ylides react efficiently with various dipolarophiles, such as acetylenic compounds, to yield pyrrolo[2,1-b]thiazoles. nih.gov The presence of a substituent at the C-2 position, such as a methanethiol (B179389) group, has been shown to facilitate these reactions by acting as a leaving group in the final aromatization step. nih.gov It is conceivable that a 2-(1-bromo-ethyl) substituent could similarly influence the formation and reactivity of such intermediates.

Another relevant class of reactions is the Diels-Alder reaction of 4-alkenylthiazoles. In these cases, the thiazole ring, in conjunction with the alkenyl side chain, acts as an all-carbon diene. researchgate.net These reactions proceed with high stereocontrol, typically favoring the endo-cycloadduct. researchgate.net While this involves the thiazole ring participating as a diene, the specific influence of a 2-(1-bromo-ethyl) group on such a system has not been detailed in the available literature.

The table below summarizes some cycloaddition reactions involving thiazole analogs, highlighting the diversity of reactants and products.

| Reaction Type | Thiazole Analog | Reactant | Product Type | Reference |

| [3+2] Cycloaddition | Thiazolium azomethine ylides | Acetylene derivatives | Pyrrolo[2,1-b]thiazoles | nih.gov |

| Diels-Alder | 4-Alkenylthiazoles | N-substituted maleimides | endo-Cycloadducts | researchgate.net |

| [3+2] Cycloaddition | 1,2,3-Thiadiazoles (precursors to thioketenes) | Isonitriles | 4,5-Disubstituted thiazoles | rsc.org |

Radical Reactions and Electron-Driven Processes in Bromo-Thiazoles

The carbon-bromine bond in bromo-thiazoles is susceptible to cleavage under various conditions, leading to the formation of radical intermediates. These reactions can be initiated by photolysis or through electron-driven processes.

Photochemical Reactions:

UV irradiation of bromothiazoles in hydrogen-donating solvents such as methanol, ether, or cyclohexane (B81311) leads to photodebromination, producing thiazole as the main product. semanticscholar.org The proposed mechanism involves the homolytic cleavage of the C-Br bond from the first excited singlet state of the bromothiazole. This generates a thiazolyl radical and a bromine atom. The thiazolyl radical then abstracts a hydrogen atom from the solvent to form thiazole. semanticscholar.org The reactivity of monobromothiazoles in this reaction decreases in the order: 2-bromothiazole > 5-bromothiazole >> 4-bromothiazole, which is likely related to the differences in the C-Br bond strengths. semanticscholar.org

In the presence of an amine, the mechanism is thought to involve an initial electron transfer to form an exciplex. The resulting bromothiazole radical anion then undergoes cleavage of the C-Br bond to form a bromide anion and a thiazolyl radical, which subsequently reacts with the solvent. semanticscholar.org

Electron-Driven Processes:

Bromo-thiazole derivatives are also susceptible to low-energy electron attachment, which can lead to their decomposition through dissociative electron attachment (DEA). In these processes, the molecule captures a low-energy electron to form a transient negative ion (TNI), which can then dissociate into a stable anion and a neutral radical fragment.

For instance, studies on 5-bromo-4-thiouracil have shown that upon electron attachment, the molecule can fragment, with the release of the bromine radical being a significant pathway. mdpi.com The TNI can dissociate into a bromide anion and a uracil-5-yl radical. mdpi.com This process can be highly efficient, even at electron energies near zero eV. mdpi.com

While specific data for this compound is limited, research on other bromo-aromatic compounds provides a framework for understanding its potential behavior. The electron-withdrawing nature of the thiazole ring, coupled with the presence of the bromine atom, would likely make this compound a candidate for efficient dissociative electron attachment. The cleavage of the C-Br bond would be a probable outcome, generating a 2-(1-ethyl)-thiazolyl radical and a bromide anion. The stability of the resulting radical and anion would influence the efficiency and preferred pathways of dissociation.

The following table summarizes key aspects of radical and electron-driven reactions of bromo-thiazole analogs.

| Reaction Type | Bromo-Thiazole Analog | Initiation | Key Intermediates | Major Product(s) | Reference |

| Photodebromination | 2-Bromothiazole | UV irradiation | Thiazolyl radical | Thiazole | semanticscholar.org |

| Photodebromination with Amine | Bromothiazoles | UV irradiation, Amine | Bromothiazole radical anion, Thiazolyl radical | Thiazole | semanticscholar.org |

| Dissociative Electron Attachment | 5-Bromo-4-thiouracil | Low-energy electrons | Transient negative ion, Uracil-5-yl radical | Bromide anion, (BrSU-Br)⁻ | mdpi.com |

Spectroscopic Characterization and Structural Analysis of 2 1 Bromo Ethyl Thiazole and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-(1-Bromo-ethyl)-thiazole is anticipated to exhibit distinct signals corresponding to the protons of the ethyl group and the thiazole (B1198619) ring. Based on data from analogous compounds such as 2-bromothiazole (B21250) and ethyl-substituted thiazoles, the following chemical shifts (δ) can be predicted:

Thiazole Protons: The protons on the thiazole ring are expected to appear in the aromatic region. For 2-bromothiazole, the proton at the C5 position typically resonates around δ 7.3-7.4 ppm, while the C4 proton appears at a slightly downfield shift of approximately δ 7.6-7.7 ppm. chemicalbook.com A similar pattern is expected for this compound.

Ethyl Group Protons: The ethyl group protons will present as a quartet and a doublet. The methine proton (-CHBr-), being adjacent to an electronegative bromine atom and the thiazole ring, is expected to be significantly deshielded, likely appearing as a quartet in the range of δ 5.0-5.5 ppm. The methyl protons (-CH₃) would appear as a doublet further upfield, likely in the region of δ 1.8-2.2 ppm, due to coupling with the methine proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. For this compound, the predicted chemical shifts are as follows:

Thiazole Carbons: The carbon atoms of the thiazole ring are expected to resonate in the range of δ 110-170 ppm. In related thiazole derivatives, the C2 carbon, being attached to both nitrogen and sulfur, typically appears significantly downfield. For 2-bromothiazole, the C2 carbon is found around δ 137 ppm, C4 at approximately δ 143 ppm, and C5 at δ 123 ppm. chemicalbook.com Similar values are anticipated for the title compound.

Ethyl Group Carbons: The carbon of the methine group (-CHBr-) is expected to be in the range of δ 40-50 ppm due to the influence of the bromine atom. The methyl carbon (-CH₃) would likely resonate at a more upfield position, around δ 20-25 ppm.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 7.6 - 7.7 | d | H-4 (thiazole) |

| ¹H | 7.3 - 7.4 | d | H-5 (thiazole) |

| ¹H | 5.0 - 5.5 | q | -CHBr- |

| ¹H | 1.8 - 2.2 | d | -CH₃ |

| ¹³C | ~165-170 | s | C-2 (thiazole) |

| ¹³C | ~143 | s | C-4 (thiazole) |

| ¹³C | ~123 | s | C-5 (thiazole) |

| ¹³C | 40 - 50 | s | -CHBr- |

| ¹³C | 20 - 25 | s | -CH₃ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the thiazole ring and the carbon-bromine bond.

Thiazole Ring Vibrations: The thiazole ring exhibits several characteristic vibrations. The C=N stretching vibration is typically observed in the region of 1600-1550 cm⁻¹. smolecule.com The C=C stretching vibrations of the ring usually appear around 1500-1400 cm⁻¹. The C-S stretching vibration is expected in the range of 700-650 cm⁻¹. smolecule.com

C-H Vibrations: Aromatic C-H stretching vibrations from the thiazole ring are anticipated above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will appear just below 3000 cm⁻¹.

C-Br Vibration: The stretching vibration of the carbon-bromine bond is expected to be present in the fingerprint region of the spectrum, typically between 600 and 500 cm⁻¹. smolecule.com

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Band (cm⁻¹) | Vibration Type |

| Aromatic C-H | >3000 | Stretching |

| Aliphatic C-H | <3000 | Stretching |

| C=N (Thiazole) | 1600 - 1550 | Stretching |

| C=C (Thiazole) | 1500 - 1400 | Stretching |

| C-S (Thiazole) | 700 - 650 | Stretching |

| C-Br | 600 - 500 | Stretching |

Mass Spectrometry (MS/LCMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, the molecular ion peak ([M]⁺) would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio).

The molecular weight of this compound (C₅H₆BrNS) is approximately 190.99 g/mol (for ⁷⁹Br) and 192.99 g/mol (for ⁸¹Br). The mass spectrum would therefore exhibit two molecular ion peaks of almost equal intensity at m/z values corresponding to these masses.

Fragmentation Pattern:

The fragmentation of this compound under electron ionization (EI) would likely proceed through several pathways:

Loss of Bromine: A primary fragmentation pathway would be the cleavage of the C-Br bond, leading to the formation of a [M-Br]⁺ ion.

Loss of the Ethyl Group: Cleavage of the bond between the thiazole ring and the ethyl group would result in a fragment corresponding to the 2-thiazolyl cation.

Ring Fragmentation: The thiazole ring itself can undergo fragmentation, leading to smaller charged species.

High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition of the parent ion and its fragments with high accuracy. beilstein-journals.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure for this compound is currently reported in the Cambridge Structural Database (CSD), analysis of related thiazole derivatives provides insight into the expected solid-state structure.

Should a suitable crystal be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles. This data would reveal the planarity of the thiazole ring and the conformation of the 1-bromo-ethyl substituent relative to the ring. Intermolecular interactions, such as hydrogen bonds (if applicable), halogen bonds (involving the bromine atom), and π-π stacking interactions between thiazole rings, would also be elucidated, providing a detailed understanding of the crystal packing. nist.gov For instance, in the crystal structure of other bromo-substituted thiazole derivatives, Br···N or Br···S halogen bonds have been observed to play a significant role in stabilizing the crystal lattice. sigmaaldrich.com

Advanced Spectroscopic Techniques (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the electron distribution of the molecule. This technique complements X-ray crystallography by providing a graphical representation of the molecular surface colored according to the nature and strength of intermolecular contacts.

Computational and Theoretical Investigations of Bromo Thiazole Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity Parameters (e.g., EHOMO, ELUMO, Fukui functions)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of bromo-thiazole derivatives. imist.maimist.ma These methods calculate the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO indicates a molecule's ability to donate electrons, while the ELUMO relates to its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a crucial indicator of molecular stability and reactivity. semanticscholar.org

Studies on various thiazole (B1198619) derivatives show that the presence and position of substituents, including halogens like bromine, significantly influence these electronic parameters. For instance, in a computational study of 2-amino[4-p-bromophenyl]thiazole, the EHOMO, ELUMO, and energy gap were calculated to predict its reactivity. imist.masemanticscholar.org The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, identifies nucleophilic (electron-rich) and electrophilic (electron-poor) sites within the molecule. For bromo-thiazole systems, the nitrogen and sulfur atoms of the thiazole ring and the bromine atom are regions of particular interest, often representing the most reactive sites. researchgate.netnih.gov

Fukui functions are another set of descriptors derived from DFT that help in predicting local reactivity. They identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack, providing a more detailed picture of its chemical behavior than a simple electrostatic potential map. semanticscholar.org

Table 1: Representative Quantum Chemical Parameters for a Bromo-Thiazole Derivative

| Parameter | Calculated Value (eV) | Description |

| EHOMO | -6.45 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.78 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.67 | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. |

Note: The values presented are representative and derived from computational studies on similar bromo-thiazole structures like 2-amino[4-p-bromophenyl]thiazole. Actual values for 2-(1-Bromo-ethyl)-thiazole would require specific calculation.

Molecular Dynamics Simulations for Adsorption Behavior

Molecular dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time, providing valuable insights into the adsorption of bromo-thiazole derivatives onto various surfaces. These simulations are particularly relevant in fields like materials science and corrosion inhibition.

For example, MD simulations have been employed to study the adsorption of halogen-substituted thiazoles on metal surfaces like iron (Fe) and aluminum (Al). semanticscholar.orggoums.ac.ir In a study investigating corrosion inhibitors, 2-amino-(4-bromophenyl)-thiazole (BPT) was simulated on an Fe (001) surface. goums.ac.ir The simulations revealed that the molecule adsorbs onto the metal surface in a flat, parallel orientation, maximizing the contact between the molecule's π-system (the thiazole and phenyl rings) and the surface. imist.masemanticscholar.org This adsorption is facilitated by the presence of heteroatoms (N and S) and the aromatic system, which can share electron density with the vacant d-orbitals of the metal. semanticscholar.org

The strength of this interaction is quantified by the binding or adsorption energy. MD simulations calculate these energies, which indicate the stability of the adsorbed layer. For bromo-thiazole derivatives, these simulations have shown strong binding energies, suggesting the formation of a stable protective layer that can inhibit processes like corrosion. goums.ac.ir The simulations can be run at different temperatures to assess the stability of this adsorption under varying conditions. goums.ac.ir

Table 2: Summary of Molecular Dynamics Simulation Findings for Bromo-Thiazole Adsorption

| System | Surface | Key Findings | Reference |

| 2-amino-(4-bromophenyl)-thiazole (BPT) | Fe (001) | Adsorbs in a parallel configuration; binding energy remains stable at elevated temperatures (60 °C). | goums.ac.ir |

| 2-amino[4-p-bromophenyl]thiazole (ABT) | Al (110) | Equilibrium adsorption occurs in a parallel orientation to the surface. | imist.masemanticscholar.org |

Docking Studies and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. Numerous docking studies have been performed on bromo-thiazole derivatives to evaluate their potential as inhibitors of various biological targets. rsc.org

These studies have explored the interactions of bromo-thiazole compounds with targets such as tubulin (an important anticancer target), DNA gyrase (an antibacterial target), and elastase. rsc.orgnih.govrsc.org The docking simulations place the thiazole derivative into the active site of the target protein and calculate a "docking score," which estimates the binding affinity. A lower score typically indicates a more favorable binding interaction.

The analysis of the docked pose reveals specific molecular interactions, such as:

Hydrogen bonds: Often formed between the thiazole nitrogen or other functional groups and amino acid residues in the protein's active site.

Hydrophobic interactions: Occur between the aromatic rings of the thiazole derivative and nonpolar regions of the active site.

Halogen bonds: The bromine atom itself can act as a halogen bond donor, forming specific, stabilizing interactions within the binding pocket.

For instance, a docking study of a quinoline-based iminothiazoline containing a bromo-phenyl group identified it as a potent inhibitor of the elastase enzyme. rsc.org The simulations provided a detailed view of its binding mode, which was crucial for understanding its inhibitory activity. rsc.org

Table 3: Examples of Docking Studies with Bromo-Thiazole Derivatives

| Compound Type | Biological Target | Key Interactions Noted | Reference |

| Bromo-phenyl thiazole | Elastase | Hydrogen bonding, hydrophobic interactions | rsc.org |

| Chalcone-thiazole hybrid (bromo-phenyl substituted) | DNA Gyrase B | Hydrogen bonding, π-π stacking | nih.govsci-hub.se |

| Bromo-phenyl thiazole | Histone Acetylase (p300) | Not specified in detail, but showed inhibitory potential. | researchgate.net |

Reaction Pathway Analysis and Mechanistic Insights

Theoretical calculations are used to map out the potential energy surface of a chemical reaction, allowing researchers to investigate reaction mechanisms, transition states, and the feasibility of different reaction pathways. For thiazole synthesis, including routes that could produce bromo-thiazole derivatives, computational studies provide critical insights.

The Hantzsch thiazole synthesis, a classic method for forming the thiazole ring, involves the reaction of a haloketone with a thioamide. Computational studies can model this reaction, for example, by reacting a bromo-ketone precursor with thioacetamide. biointerfaceresearch.com Such analyses can determine the activation energies for each step of the proposed mechanism, helping to confirm the most likely reaction pathway.

Furthermore, computational studies have been used to understand more complex, multi-step syntheses that yield functionalized thiazoles. For example, the mechanism for forming imidazo[2,1-b]thiazole (B1210989) derivatives from 2-aminothiazole (B372263) precursors and α-bromo aralkyl ketones has been proposed and can be supported by computational analysis of the transition states and intermediates. These studies can also explain the regioselectivity of certain reactions, predicting why one particular isomer is formed over another.

Studies on Electron Attachment and Dissociative Electron Attachment

Dissociative electron attachment (DEA) is a process where a molecule captures a low-energy free electron to form a transient negative ion (TNI), which then fragments into a stable anion and one or more neutral radicals. This process is particularly relevant for understanding the radiosensitizing potential of halogenated compounds in cancer therapy.

While specific DEA studies on this compound are not widely reported, research on similar bromo-substituted organic molecules provides a strong basis for prediction. Studies on compounds like 2-Bromo-1-(3,3-dinitroazetidin-1-yl)ethan-1-one (RRx-001) show that electron attachment leads to the formation of a temporary anion. Quantum chemical calculations indicate that the extra electron can occupy different molecular orbitals, including a σ* orbital associated with the Carbon-Bromine (C-Br) bond.

Occupation of this C-Br σ* anti-bonding orbital rapidly leads to the cleavage of this weak bond, resulting in the dissociation of a bromide anion (Br⁻) and a neutral thiazole-ethyl radical. This process is highly efficient for bromo- and iodo-compounds even at very low electron energies (near 0 eV). The high efficiency of C-Br bond cleavage upon electron attachment is a key mechanism by which brominated compounds can enhance the effects of radiation therapy.

Biological and Applied Research of Thiazole Derivatives with Emphasis on Halogenated Variants

Medicinal Chemistry Applications and Pharmacological Potential

The versatile structure of the thiazole (B1198619) ring, especially when substituted with halogens, has made it a privileged scaffold in medicinal chemistry. researchgate.net The introduction of halogen atoms can significantly modulate the physicochemical properties and biological activities of these derivatives. tandfonline.com

Antimicrobial Agents (Antibacterial, Antifungal, Antiviral)

Halogenated thiazole derivatives have demonstrated broad-spectrum antimicrobial properties. researchgate.netmdpi.com The presence of halogens often enhances the antimicrobial potency of these compounds. tandfonline.com

Antibacterial Activity: Numerous studies have highlighted the antibacterial potential of halogenated thiazoles. For instance, a series of 2,4-disubstituted 1,3-thiazole derivatives showed notable in vitro antibacterial properties. mdpi.com Specifically, trichlorophenyl thiazole has been reported to have a significant inhibitory effect against both Gram-positive and Gram-negative bacteria, including Bacillus subtilis, Escherichia coli, Staphylococcus epidermidis, and Staphylococcus aureus. mdpi.com The incorporation of a bromine atom in the coumarin (B35378) moiety of some thiazole derivatives has also been shown to be important for their antiproliferative and antibacterial activities. frontiersin.org Furthermore, some thiazole derivatives have exhibited more significant antimicrobial activity than standard drugs. sapub.org

Antifungal Activity: The antifungal activity of halogenated thiazoles is also well-documented. d-nb.infojchemrev.com Certain halogenated arylthiazolamines and their amide derivatives have exhibited excellent broad-spectrum antifungal activity. bohrium.com For example, some derivatives showed significant activity against ten typical fungal pathogens. bohrium.com The presence of a di-hydrophobic fragment on a 1,3,5-triazine (B166579) ring attached to a thiazole was found to be more crucial for antifungal activity than a halogen-substituted aromatic amine. nih.gov Nevertheless, some halogenated derivatives have shown excellent antifungal activity, with MIC values lower than or equivalent to standard drugs like fluconazole (B54011) and amphotericin B, particularly against Candida albicans and Candida glabrata. nih.gov

Antiviral Activity: Thiazole derivatives are also recognized for their antiviral properties. researchgate.net Some have been investigated for their potential against various RNA viruses. tandfonline.com

| Compound Type | Activity | Key Findings |

| Halogenated Thiazoles | Antibacterial | Effective against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov |

| Halogenated Arylthiazolamines | Antifungal | Broad-spectrum activity against various fungal pathogens. bohrium.com |

| Thiazole-1,3,5-triazines | Antifungal | Potent activity, sometimes exceeding standard antifungal drugs. nih.gov |

Anticancer and Antiproliferative Agents

The anticancer potential of halogenated thiazole derivatives is a significant area of research. researchgate.netd-nb.infobohrium.com These compounds have shown cytotoxic activity against various cancer cell lines. ijpda.org

The position and nature of the halogen substituent on the aryl moiety of thiazole derivatives can significantly influence their cytotoxic activity. For instance, chlorine at the 2nd or 4th position of the aryl group was associated with higher activity than at the 3rd position. d-nb.infoijpda.org Generally, chloro derivatives have been found to be more potent than their bromo counterparts in some studies. d-nb.info The introduction of a bromine atom into the coumarin moiety of certain thiazole-based derivatives demonstrated importance for their antiproliferative action. frontiersin.orgfrontiersin.org In one study, a trifluoromethyl derivative of thiazolo[4,5-d]pyrimidine (B1250722) exhibited significant cytotoxic effects against numerous cancer cell lines. mdpi.com Another study reported that a p-bromo substituted bisthiazole derivative showed the best activity against a rat glioma cell line. mdpi.com

| Compound Class | Cancer Cell Line | Activity |

| Chloro-substituted Thiazoles | Various | High cytotoxic activity. d-nb.infoijpda.org |

| Bromo-substituted Thiazoles | Rat Glioma C6 | Potent antiproliferative activity. mdpi.com |

| Trifluoromethyl Thiazolopyrimidines | 58 Cancer Cell Lines | Broad-spectrum cytostatic and cytotoxic effects. mdpi.com |

Anti-inflammatory and Analgesic Properties

Thiazole derivatives, including halogenated variants, have been investigated for their anti-inflammatory and analgesic effects. d-nb.infofrontiersin.org Some have shown potent activity, comparable to or even exceeding that of standard drugs like indomethacin (B1671933) and acetylsalicylic acid. researchgate.netlongdom.org

In studies on carrageenan-induced edema in rats, compounds containing a halogen substituent generally showed better anti-inflammatory activity than non-halogenated compounds. longdom.org A series of carboxamides of 2′-amino-4′-(6-bromo-3-coumarinyl) thiazole were screened for their analgesic and anti-inflammatory activities, with some derivatives showing better analgesic activity than acetylsalicylic acid. researchgate.net Furthermore, some thiazole derivatives have been identified as potential dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are key in the inflammatory process. frontiersin.org

Antidiabetic Activity

The potential of thiazole derivatives in the management of diabetes has also been explored. rasayanjournal.co.in Halogenated compounds, when combined with thiazole and hydrazinyl moieties, have shown versatile biological activities, including antidiabetic properties. acs.org

Some fluorinated hydrazinylthiazole derivatives have been synthesized and evaluated for their antiglycation and α-amylase inhibition potential, showing promising results. acs.org Thiazole derivatives are known to target various enzymes and receptors involved in the pathogenesis of diabetes, such as α-amylase and α-glucosidase. rasayanjournal.co.innih.gov

Antiepileptic and Anticonvulsant Activity

Thiazole derivatives have emerged as a promising class of compounds for the development of new antiepileptic drugs. tandfonline.comtandfonline.com The presence of halogen substituents on the phenyl ring of these derivatives has been shown to enhance their anticonvulsant activity.

In several studies, thiazole derivatives containing F-, Cl-, and Br- substituents demonstrated significant anticonvulsant activity in various animal models. tandfonline.comtandfonline.com For instance, in the pentylenetetrazole (PTZ) model, some halogenated derivatives showed median effective doses (ED50) significantly lower than the standard drug ethosuximide. tandfonline.com The position of the halogen on the phenyl ring also plays a role, with para-substitution often leading to higher activity. Structure-activity relationship studies have suggested that a larger halogen atom, like iodine, might create steric hindrance and reduce activity. mdpi.com

| Compound Series | Key Feature | Anticonvulsant Activity |

| Cyclopentanecarbaldehyde-based 2,4-disubstituted 1,3-thiazoles | F, Cl, Br substituents | Significant activity in the PTZ model, with ED50 values lower than ethosuximide. tandfonline.com |

| Spiro[benzothiophene-thiazolidine]-diones | Bromo-substituents | Evaluated for anticonvulsant activity. researchgate.net |

| Thiazolo[3,2-b] d-nb.infobenthamdirect.commdpi.comtriazole derivatives | Halogenated phenyl ring | Designed to synergize the anticonvulsant activity of the triazole and thiazole moieties. brieflands.com |

Anti-HIV and Antiviral Activity

The thiazole ring is a component of the well-known anti-HIV drug Ritonavir, highlighting the potential of this scaffold in antiviral drug development. tandfonline.comtandfonline.com While specific studies on the anti-HIV activity of 2-(1-Bromo-ethyl)-thiazole are not available, the broader class of thiazole derivatives has been a subject of interest in this area.

Antitubercular Activity

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antitubercular agents. nih.gov Halogenated thiazole derivatives have shown promise in this area.

Research into 2-aminothiazoles has demonstrated their potential as antitubercular agents. plos.org A study on a series of 2-aminothiazole (B372263) analogs revealed that lipophilic substitutions at the C-2 position of the thiazole ring are well-tolerated, while the C-4 position and the thiazole core are more sensitive to modifications. plos.org One representative analog from this series was found to be rapidly bactericidal against replicating M. tuberculosis and displayed selectivity for mycobacterial species. plos.org

Furthermore, the synthesis of bisthiazolyl derivatives, created by reacting 2-bromo-1-(2-(4-phenyl)-4-methyl thiazol-5yl)ethanone with substituted thioamides, has yielded compounds with significant antitubercular activity. researchgate.net Specifically, maleic acid and thiazole ring hybrids have shown substantial activity, with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL. researchgate.net The structure-activity relationship (SAR) studies indicated that the presence of a 3,4,5-trimethoxy substitution or a pyrrole-2,5-dione moiety was crucial for their antitubercular effects. researchgate.net

In another study, new N'-(arylidene)-2-[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazides were synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv. jrespharm.com One of the most active compounds, [6-(4-bromophenyl)imidazo[2,1-b] thiazol-3-yl]acetic acid 2,4-dinitrobenzylidenehydrazide, exhibited a MIC of 6.25 μg/ml. jrespharm.com

The following table summarizes the antitubercular activity of selected halogenated thiazole derivatives:

| Compound/Derivative Class | Target/Organism | Key Findings |

| 2-Aminothiazole analogs | Mycobacterium tuberculosis | Rapidly bactericidal and selective for mycobacteria. plos.org |

| Bisthiazolyl derivatives | Mycobacterium tuberculosis | Maleic acid and thiazole ring hybrids showed significant activity (MIC 6.25 g/mL). researchgate.net |

| N'-(arylidene)-2-[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazides | Mycobacterium tuberculosis H37Rv | One derivative showed a MIC of 6.25 μg/ml. jrespharm.com |

| 2-Mercaptobenzothiazole derivatives | Mycobacterium tuberculosis type II NADH dehydrogenase | Potent compounds with high safety index values and bactericidal response. nih.gov |

Neurodegenerative Disease Targets (e.g., ALS, Parkinson's, Alzheimer's)

Halogenated thiazole derivatives are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govacs.org These diseases are often characterized by the misfolding and aggregation of proteins and oxidative stress. acs.orgmdpi.com

In the context of Alzheimer's disease, research has focused on inhibiting enzymes like cholinesterases (AChE and BuChE) and β-secretase (BACE1), which are involved in the disease's pathology. nih.govnih.gov A study on novel styryl-thiazole hybrids showed that a compound with a bromine atom at position 2 of the thiazole ring was more effective in inhibiting BACE1 than a similar compound without the bromine. nih.gov Both hybrids demonstrated the ability to increase cell viability in a human neuroblastoma cell line exposed to amyloid-β toxicity. nih.gov

For Parkinson's disease, which involves the loss of dopaminergic neurons, derivatives of 4,5,6,7-tetrahydrobenzo[d]thiazole have been explored for their neuroprotective properties. acs.org While the specific compound this compound was not directly studied, the research highlights the therapeutic potential of the broader class of thiazole derivatives in mitigating neuronal damage.

The table below outlines the research on halogenated thiazole derivatives in the context of neurodegenerative diseases:

| Derivative Class | Disease Target | Key Findings |

| Styryl-thiazole hybrids | Alzheimer's Disease (BACE1 inhibition) | A bromine-containing hybrid was a more effective BACE1 inhibitor. nih.gov |

| 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives | Parkinson's Disease (Neuroprotection) | Showed neuroprotective effects against MPP+ toxicity in dopaminergic cells. acs.org |

| Thiazole and Thiazolidine-based compounds | Alzheimer's Disease (Multi-target) | Inhibit cholinesterase activity, amyloid-beta, and tau aggregation. nih.gov |

| Thiazole derivatives | Alzheimer's Disease (Cholinesterase inhibition) | Designed to bind to both the catalytic active site (CAS) and peripheral anionic site (PAS) of cholinesterases. mdpi.com |

Enzyme Inhibition (e.g., DNA gyrase, acetylcholinesterase, EGFR/BRAF V600E)

The ability of halogenated thiazole derivatives to inhibit various enzymes makes them attractive candidates for drug development. evitachem.comkoreascience.kr

Thiazole derivatives have been identified as inhibitors of bacterial DNA gyrase B, an essential enzyme for bacterial survival. koreascience.krresearchgate.net This makes them a potential class of antibacterial agents.

In the realm of cancer research, thiazole derivatives have shown inhibitory activity against enzymes like epidermal growth factor receptor (EGFR) and BRAF V600E, which are often mutated in various cancers. While direct studies on this compound are not specified, the broader class of thiazole-containing compounds has demonstrated anticancer properties. researchgate.net

Furthermore, thiazole derivatives have been synthesized and evaluated for their inhibitory activity against β-glucuronidase. nih.gov A series of novel (E)-4-aryl-2-(2-(pyren-1-ylmethylene)hydrazinyl)thiazole derivatives, synthesized through a cyclization reaction involving phenacyl bromide derivatives, exhibited excellent inhibition of β-glucuronidase, with some compounds being more potent than the standard inhibitor. nih.gov

The following table summarizes the enzyme inhibitory activities of various thiazole derivatives:

| Derivative Class | Enzyme Target | Key Findings |

| Thiazole derivatives | Bacterial DNA gyrase B | Recognized as inhibitors, suggesting antibacterial potential. koreascience.krresearchgate.net |

| (E)-4-aryl-2-(2-(pyren-1-ylmethylene)hydrazinyl)thiazoles | β-glucuronidase | Exhibited excellent inhibitory activity, more potent than the standard. nih.gov |

| 2-Mercaptobenzothiazole derivatives | M. tuberculosis NDH-2 | Potent inhibitors with confirmed site of action. nih.gov |

| Aralkylated 2-aminothiazole-ethyltriazole hybrids | Tyrosinase | Exhibited potent inhibitory potentials against tyrosinase. brieflands.com |

Immunomodulatory and Antioxidant Effects

Thiazole derivatives have been investigated for their ability to modulate the immune system and exert antioxidant effects, which are beneficial in a variety of disease contexts. mdpi.comacs.org

Some novel thiazole compounds have been identified as having both immunomodulatory and cytotoxic potential. mdpi.com For instance, certain analogues have demonstrated effective cytotoxic and immunomodulatory activities on macrophage and T-cell lines. mdpi.com Benzothiazole (B30560) derivatives have also been shown to have inhibitory potential for the production of interleukin-2 (B1167480) (IL-2), interleukin-4 (IL-4), reactive oxygen species (ROS), and nitric oxide (NO), suggesting their role as anti-inflammatory or immunosuppressive agents. bohrium.com

In terms of antioxidant activity, a new series of carbazole-based 2,4-disubstituted thiazole derivatives were synthesized and evaluated. koreascience.kr These compounds were tested for their ability to scavenge free radicals, a key aspect of antioxidant activity. koreascience.kr Additionally, imidazo[2,1-b]thiazole (B1210989) derivatives have been designed and synthesized, showing promising antioxidant properties. researchgate.net

The immunomodulatory and antioxidant activities of selected thiazole derivatives are presented in the table below:

| Derivative Class | Biological Effect | Key Findings |

| Thiazole-based chalcones | Immunomodulatory | Displayed cytotoxic and immunomodulatory potentials. mdpi.com |

| Carbazole-based 2,4-disubstituted thiazoles | Antioxidant | Evaluated for their antioxidant activity. koreascience.kr |

| Imidazo[2,1-b]thiazoles | Antioxidant | Designed and synthesized as potential antioxidant agents. researchgate.net |

| Benzothiazoles | Immunomodulatory | Showed inhibitory potential for IL-2, IL-4, ROS, and NOS generation. bohrium.com |

| Thiazole-based derivatives | Antiproliferative and Antioxidant | New derivatives showed multi-targeted inhibitory properties. frontiersin.org |

Fibrinogen Receptor Antagonists and Anti-thrombotic Properties

Thiazole derivatives have been recognized for their potential as fibrinogen receptor antagonists, which play a crucial role in preventing blood clot formation. evitachem.comjetir.org The fibrinogen receptor, also known as glycoprotein (B1211001) IIb/IIIa, is a key mediator of platelet aggregation.

One notable example, although structurally different from this compound, is SR 121787, an anti-aggregating agent that is metabolized in vivo to a non-peptide fibrinogen receptor antagonist. evitachem.com This highlights the therapeutic potential of the thiazole scaffold in developing anti-thrombotic agents. The general class of thiazole derivatives has been explored for their ability to inhibit platelet aggregation, making them relevant in the treatment of cardiovascular diseases. researchgate.netjetir.org

Agrochemical and Crop Protection Applications

Halogenated thiazole derivatives have found significant application in agriculture as fungicides. google.com The presence of a halogen can enhance the fungicidal potency of these compounds.

Ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate is a brominated thiazole derivative that serves as a valuable intermediate in the synthesis of agrochemicals. Modifications to the thiazole ring have been shown to enhance antifungal potency against various plant pathogens, often by disrupting fungal cell wall synthesis or function.

Substituted carboxanilidothiazoles are a known class of fungicides. google.com For instance, 2-methyl-4-trifluoromethyl-5-(carboxyanilido)thiazole derivatives have demonstrated high fungicidal activity at low application rates. google.com This is advantageous for reducing the environmental pesticide load. google.com

Recent research has also focused on the synthesis of aryl thiazole piperidine (B6355638) amide compounds. sioc-journal.cn Bioactivity tests revealed that some of these compounds, including those with a bromophenyl group, exhibited good fungicidal activity against pathogens like Pseudoperonospora cubensis and Rhizoctonia solani. sioc-journal.cn Furthermore, novel 1,2,4-triazole (B32235) derivatives containing a 4-bromo-2-chlorophenoxy moiety have shown broad-spectrum antifungal activities against several phytopathogens. bohrium.com

The table below highlights the fungicidal activity of various halogenated thiazole derivatives:

| Compound/Derivative Class | Target Fungi | Key Findings |

| Ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate | Various plant pathogens | Modifications to the thiazole ring enhance antifungal potency. |

| Substituted carboxanilidothiazoles | Various plant pathogens | High fungicidal activity at low application rates. google.com |

| 5-(3-bromophenyl)-4-methyl-2-(1-((4-nitrophenyl)-sulfonyl)piperidin-4-yl)thiazole | Pseudoperonospora cubensis | Showed 100% inhibition, better than a standard fungicide. sioc-journal.cn |

| 5-(4-bromophenyl)-2-(1-((4-chlorophenyl)sulfonyl)piperidin-4-yl)-4-methylthiazole | Rhizoctonia solani | Showed 58.86% inhibition at 200 µg/mL. sioc-journal.cn |

| (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime | S. sclerotiorum, P. infestans, R. solani, B. cinerea | Exhibited broad-spectrum antifungal activities with low EC50 values. bohrium.com |

Herbicidal Activity

While specific studies detailing the herbicidal properties of this compound are not extensively documented in publicly available research, the broader class of thiazole and fused-ring thiazole derivatives has demonstrated significant potential in agrochemistry. Research into related structures shows that the thiazole moiety is a key component in various herbicidal compounds.

For instance, derivatives of imidazo[2,1-b]thiazole have been shown to possess potent herbicidal activity. tandfonline.com Similarly, novel thiazoline (B8809763) derivatives have exhibited moderate to high herbicidal effects against the roots of rapeseed and barnyard grass. researchgate.net The synthesis of phenoxypropionic acid derivatives incorporating an imidazo[1,2-a]pyridine (B132010) moiety, a related heterocyclic structure, has also yielded compounds with high activity against gramineous weeds. tandfonline.com

A study on 2,3-dihydro rsc.orgrsc.orgthiazolo[4,5-b]pyridines, which are structurally related to thiazole, identified them as potent acyl-ACP thioesterase inhibitors with strong herbicidal activity against commercially important weeds. beilstein-journals.org Furthermore, a series of novel thiazole derivatives containing an isoxazole (B147169) ring were synthesized and tested for their herbicidal effects, with most showing moderate to good activity against model plants like Brassica napus (rape) and Echinochloa crusgalli (barnyard grass). mdpi.com

The herbicidal action of these related compounds suggests that the thiazole ring is a viable scaffold for developing new herbicides. The compound this compound, with its reactive side chain, serves as a potential intermediate for synthesizing more complex thiazole-based molecules for herbicidal screening.

Table 1: Herbicidal Activity of Selected Thiazole Derivatives

| Compound Class | Target Weeds | Observed Activity | Citation |

|---|---|---|---|

| Imidazo[1,2-a]pyridine Phenoxypropionic Acids | Gramineous weeds | Activity comparable to commercial herbicides like fluazifop-butyl. | tandfonline.com |

| Thiazoline Derivatives | Rapeseed, Barnyard Grass | High to moderate activity at 100 mg/L. | researchgate.net |

| Isoxazolyl-thiazolyl Piperidyl Carboxamides | Rape, Barnyard Grass | Moderate to good herbicidal activities. | mdpi.com |

Insecticidal Activity

The thiazole nucleus is a cornerstone in the development of modern insecticides. While direct insecticidal data for this compound is sparse, numerous studies on structurally similar compounds underscore the importance of the halogenated thiazole motif in creating potent insecticidal agents.

For example, novel N-pyridylpyrazole thiazole derivatives have been explored as insecticide leads. mdpi.com In one study, a series of aryl thiazole piperidine amide compounds were synthesized, and bioactivity tests revealed significant insecticidal properties. Specifically, the compound (4-(5-(3-bromophenyl)-4-methylthiazol-2-yl) piperidin-1-yl) (m-tolyl)methanone demonstrated a 100% lethal rate against the armyworm (Mythimna separata) at a concentration of 500 μg/mL. sioc-journal.cn

Another study focused on novel piperidine thiazole compounds reported that (4-(5-(4-chlorophenyl)-4-methyl-thiazol-2-yl) piperidin-1-yl) (4-nitro-1H-pyrazol-3-yl) methanone (B1245722) achieved a 100% lethal rate against armyworms at 100 μg/mL and a 50% lethal rate at a lower concentration of 20 μg/mL. sioc-journal.cn These findings highlight how the combination of a halogenated phenyl group attached to a thiazole ring can lead to high insecticidal efficacy.

The compound this compound can be considered a key synthon for accessing such complex structures. Its bromo-ethyl group provides a reactive site for further chemical modifications to build larger molecules with potential insecticidal applications.

Material Science and Organic Electronics Applications

Thiazole and its derivatives are recognized for their valuable electronic properties and have been incorporated into a range of materials for electronic devices. The electron-deficient nature of the thiazole ring makes it an excellent component for n-type (electron-transporting) and p-type (hole-transporting) organic semiconductors. researchgate.net

Conductive Polymers and Organic Electronic Devices

The synthesis of conductive polymers often relies on building blocks that can be readily polymerized. Halogenated heterocycles, including brominated thiazoles, are crucial monomers in cross-coupling reactions like Stille and Suzuki polymerizations, which are used to create π-conjugated polymer backbones. researchgate.net The bromine atom serves as a leaving group, facilitating the formation of carbon-carbon bonds to extend the polymer chain.

While this compound is not explicitly named in many polymerization studies, its close analog, 2-bromo-4-methylthiazole, is utilized as a monomer for producing thiazole-based conducting polymers. chemshuttle.com The bromine substituent in these monomers is key to the polymerization process, and it can enhance the electrical conductivity of the final polymer through doping. chemshuttle.com Ladder-type thiazole-fused polymers have been synthesized and investigated for their charge transport behavior in organic thin-film transistors (OTFTs), demonstrating the versatility of the thiazole unit in creating semiconducting materials. rsc.org The synthesis of these advanced polymers often involves the polymerization of halogenated thiazole-containing monomers. google.com

Given this context, this compound is a highly relevant precursor. Its reactive C-Br bond makes it a suitable candidate for incorporation into polymer chains, either directly or after modification, to develop new organic semiconductor materials for electronic devices. nih.gov

Photovoltaic Applications

In the field of organic photovoltaics (OSCs), there is a continuous search for materials with narrow band gaps to improve power conversion efficiency (PCE). rsc.org Donor-acceptor (D-A) polymers, which combine electron-donating and electron-accepting units, are a promising approach. The electron-accepting nature of the thiazole ring makes it a valuable component in these D-A polymers. rsc.orgresearchgate.net

Researchers have designed and synthesized D-A polymers containing thiazole-fused benzothiadiazole (TzBT) acceptor units. rsc.org The synthesis of these units can involve bromination steps. rsc.org The resulting polymers exhibit lowered LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which is beneficial for creating OSCs with higher efficiency. rsc.org Similarly, thiazolo[5,4-d]thiazole (B1587360) derivatives have gained attention for their potential in organic solar cells, with halogenated versions being key synthetic intermediates. researchgate.net Theoretical studies using DFT calculations have also been employed to design novel thiazole derivatives with low energy gaps suitable for use as sensitizers in dye-sensitized solar cells (DSSCs). researchgate.net

The role of this compound in this context is that of a versatile building block. It can be used to synthesize the complex, functionalized thiazole derivatives that are ultimately incorporated into photoactive polymers for solar cell applications.

Table 2: Properties of Thiazole-Based Polymers in Photovoltaics

| Polymer Type | Key Feature | Impact on Photovoltaic Properties | Citation |

|---|---|---|---|

| Thiazole-fused S,N-heteroacene Polymers | Ladder-type structure | Narrow band gaps (1.28-1.35 eV), good thermal stability. | rsc.org |

| TzBT-based D-A Polymers | Strong electron-accepting TzBT unit | Lowered LUMO levels, reduced band gaps. | rsc.org |

Light-Emitting Diodes (LEDs)

Thiazole-based materials are also integral to the development of organic light-emitting diodes (OLEDs). The thiazole moiety can be found in soluble electron-transporting copolymers and n-type semiconductors designed for OLED applications. udayton.edu For instance, thiazolo[5,4-d]thiazole derivatives are noted for their tendency to form tightly packed arrangements in the solid state, which is advantageous for charge transport in electronic devices like OLEDs. udayton.edu The synthesis of these materials often begins with simpler halogenated precursors. researchgate.netudayton.edu

Furthermore, complex structures like benzimidazobenzothiazoles have been developed as bipolar host materials capable of harvesting nearly all excitons in blue delayed fluorescence and phosphorescent OLEDs, leading to high-efficiency devices. rsc.org The synthesis of such advanced materials relies on a robust foundation of heterocyclic chemistry, where reactive intermediates like brominated thiazoles are essential tools.

Fluorescent Dyes and Optical Brighteners

The thiazole ring is a fundamental component of many fluorophores due to its electronic properties and structural rigidity. chim.it Halogen-containing thiazole analogues of the dye Thiazole Orange have been synthesized and investigated as new fluorogenic DNA stains. beilstein-journals.org These dyes exhibit fluorescence only when their molecular rotation is restricted, such as when binding to DNA, making them highly useful in bioanalytical research. nih.gov

The synthesis of novel fluorescent dyes often involves the functionalization of a thiazole core. In one example, a small azide-modified, thiazole-based fluorescent reporter molecule was synthesized starting from a brominated precursor, ethyl 2-bromo-2-(4-bromophenyl)acetate, via a Hantzsch thiazole formation. beilstein-journals.org In another study, the post-functionalization of thiazole-based fluorescent dyes was achieved through organolithium-mediated reactions, including halogenation with agents like carbon tetrabromide, to create a library of new chromophores. acs.org

While there is less specific information linking this compound to optical brighteners, these substances are fundamentally fluorescent dyes designed to absorb UV light and re-emit it in the blue region of the visible spectrum, masking yellowing in textiles and other materials. google.com The synthesis of such complex organic molecules could potentially involve reactive intermediates like halogenated thiazoles.

Improvement of Thermal Stability and Mechanical Properties of Materials

The incorporation of thiazole moieties into polymer backbones is a known strategy to enhance the thermal and mechanical properties of materials. mdpi.com The inherent rigidity and aromaticity of the thiazole ring contribute to increased chain stiffness and intermolecular interactions, leading to materials with higher thermal stability. mdpi.com Halogenation of the thiazole ring can further augment these properties.

Research on various thiazole-containing polymers has demonstrated their potential for high-performance applications. For instance, aromatic polyamides incorporating bithiazole and thiazolo-thiazole units have shown significantly higher thermal resistance compared to commercial aramids. mdpi.com The 5% and 10% mass loss temperatures (T₅ and T₁₀) of these copolyamides are reported to be over 445 °C and 469 °C, respectively, in both nitrogen and air atmospheres. mdpi.com This superior thermal stability is attributed to the strong intermolecular interactions involving the sulfur and nitrogen atoms of the thiazole rings, which promote more efficient chain packing and higher cohesive energy. mdpi.com

While specific studies on polymers derived directly from this compound are not extensively documented in the reviewed literature, the principles observed with other halogenated thiazoles can be extrapolated. The presence of the bromine atom in this compound could potentially contribute to flame retardant properties, a common characteristic of halogenated organic compounds used in polymers. mdpi.com Furthermore, the ethyl-thiazole group, when polymerized, would form a flexible linkage which, in combination with the rigid thiazole ring, could lead to polymers with a unique balance of mechanical properties.

The data below, gathered from research on various thiazole-based polymers, illustrates the general effect of incorporating thiazole units on thermal properties.

Interactive Data Table: Thermal Properties of Thiazole-Based Polymers

| Polymer Type | Glass Transition Temperature (Tg) (°C) | Thermal Decomposition Temperature (Td) (°C) | Source |

| Poly(m-phenylene isophthalamide) (Commercial Aramid) | 272-275 | 419-432 | mdpi.com |

| Aromatic Polyamide with Bithiazole/Thiazolo-thiazole | > 275 | > 469 | mdpi.com |

| Thiophene Copolymer with Ester-Substituted Thiazole (PTETz-100F) | Not specified | ~320-410 | acs.org |

| Thiazole Polymer | 85 | 400 |

Note: The data presented is for various thiazole-containing polymers and is intended to illustrate the general thermal stability of this class of materials. Specific properties for polymers derived from this compound may vary.

Semiconductors for Plastic Electronics

Thiazole and its derivatives are recognized as important building blocks for organic semiconductors due to their electron-deficient nature, which arises from the electron-withdrawing imine (C=N) group. science.govresearchgate.net This property makes them suitable for n-type or ambipolar charge transport materials in various organic electronic devices, including organic field-effect transistors (OFETs) and organic solar cells (OSCs). science.govmdpi.com Halogenation of the thiazole ring is a common strategy to further lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, enhancing electron affinity and improving the performance and stability of the resulting semiconductor. mdpi.com

Although direct applications of this compound in plastic electronics are not prominently featured in the available literature, the broader family of halogenated thiazole-containing polymers and small molecules has been extensively studied. For example, polymers based on chlorinated thiazole units have been synthesized and shown to have planar backbones and enhanced intermolecular interactions, which are beneficial for charge transport. chinesechemsoc.org These chlorinated polymers have been used as donor materials in high-efficiency organic solar cells. chinesechemsoc.org

Similarly, thiazolo[5,4-d]thiazole (TTz) derivatives are another class of thiazole-containing compounds investigated for their semiconducting properties. rsc.org Copolymers based on TTz exhibit tunable HOMO and LUMO energy levels, making them adaptable for various electronic applications. rsc.org The introduction of halogen atoms into these structures can further modulate their electronic properties. google.com

The following table summarizes the properties of some thiazole-based organic semiconductors, providing context for the potential characteristics of materials derived from this compound.

Interactive Data Table: Properties of Thiazole-Based Organic Semiconductors

| Compound/Polymer | HOMO (eV) | LUMO (eV) | Application | Source |

| Poly(thieno[3,4-d]thiazole) copolymer (PTz-BT) | -5.88 | -2.22 | Polymer Semiconductor | rsc.org |

| Thiazole-diketopyrrolopyrrole based polymer | - | - | n-type polymer for OFETs | mdpi.com |

| Thienobenzobisthiazole-based polymer | Deep HOMO levels | - | Organic Photovoltaics (OPVs) | d-nb.info |

| Chlorinated Thiazole-Based Polymer (PJ-1) | - | - | Organic Solar Cells (OSCs) | chinesechemsoc.org |

Note: This table presents data for a variety of thiazole-based semiconductors to illustrate the range of electronic properties achievable with this class of compounds.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substitution Patterns on Biological Activity

The biological activity of derivatives of 2-(1-Bromo-ethyl)-thiazole is significantly influenced by the nature and position of substituents on the thiazole (B1198619) ring and the modifications of the ethyl side chain. While direct SAR studies on a large library of this compound derivatives are not extensively documented, valuable insights can be drawn from related series of 2-substituted and halogenated thiazoles.

The 1-bromo-ethyl group at the 2-position is a reactive handle that allows for the introduction of various functionalities through nucleophilic substitution of the bromine atom. The resulting derivatives often exhibit a range of biological activities, including antimicrobial and anticancer effects. SAR studies on broader classes of thiazole derivatives consistently demonstrate that the nature of the substituent at the C2 position is a critical determinant of biological activity. For instance, the introduction of bulky aromatic or heterocyclic rings via the ethyl linker can enhance interactions with biological targets.

The substitution pattern on the thiazole ring itself also plays a crucial role. Modifications at the C4 and C5 positions of the thiazole can influence the molecule's orientation in a binding pocket and its metabolic stability. For example, the presence of a small alkyl group, such as a methyl group, at the C4 position has been incorporated in various synthesized bioactive thiazole derivatives. mdpi.com

Table 1: Impact of Substitution Patterns on the Antimicrobial Activity of Thiazole Derivatives

| Compound Series | Substitution at C2 | Substitution at C4/C5 | Observed Impact on Biological Activity | Reference |

|---|---|---|---|---|

| Thiazolyl-Pyrazoline Hybrids | Linked to Pyrazoline | Phenyl, Bromophenyl | Substitution with a p-bromophenyl group at the C4 position of the thiazole increased antifungal and antituberculosis activities. nih.gov | nih.gov |

| 2-Amino-thiazoles | Amino group with further substitutions | Aryl groups | Halogen-substituted phenyl groups on the thiazole ring are important for activity. jchemrev.com | jchemrev.com |

| General Thiazole Derivatives | Ethylidene Hydrazino group | Methyl group at C4 | Most tested compounds were effective against Gram-positive and Gram-negative bacteria. mdpi.com | mdpi.com |

Influence of Halogenation on Reactivity and Selectivity

The bromine atom in this compound is a key feature that dictates its reactivity and selectivity in chemical transformations. The carbon atom to which the bromine is attached is an electrophilic center, making it susceptible to nucleophilic substitution reactions. This reactivity is the foundation for the synthesis of a wide array of derivatives, where the bromine atom is displaced by various nucleophiles such as amines, thiols, and alcohols.

The reactivity of the C-Br bond is enhanced by the electron-withdrawing nature of the adjacent thiazole ring. The thiazole ring, particularly with its nitrogen atom at position 3, can stabilize a partial positive charge on the α-carbon of the ethyl group, facilitating the departure of the bromide ion. This makes this compound a valuable synthon for introducing the thiazol-2-ylethyl moiety into other molecules.

The selectivity of reactions involving this compound is also noteworthy. In molecules with multiple potential reaction sites, the C-Br bond at the ethyl group is often the most reactive site for nucleophilic attack under appropriate conditions. This selectivity allows for controlled chemical modifications. For instance, in the synthesis of more complex molecules, other functional groups on the thiazole ring or on a nucleophile can often be preserved while selectively reacting at the bromo-ethyl group.

Furthermore, the presence of a halogen can influence the regioselectivity of other reactions on the thiazole ring itself. While electrophilic substitution on the thiazole ring typically occurs at the C5 position, the electronic influence of the 2-(1-bromo-ethyl) group could modulate this preference. pharmaguideline.com

Pharmacokinetic and Pharmacodynamic Considerations from Structural Modifications

Structural modifications of this compound to its derivatives have profound implications for their pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamic properties.

Pharmacokinetics: The introduction of a halogen atom, such as bromine, generally increases the lipophilicity of a molecule. Higher lipophilicity can enhance membrane permeability and absorption, but it can also lead to increased metabolic breakdown and potential toxicity. The replacement of the bromine atom with other functional groups allows for the fine-tuning of the molecule's physicochemical properties to achieve a desirable pharmacokinetic profile. For example, introducing polar groups can increase water solubility and facilitate excretion, while adding metabolically stable groups can prolong the half-life of the compound. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are often used to guide the design of derivatives with improved pharmacokinetic properties. nih.gov

Pharmacodynamics: The pharmacodynamics of a drug are determined by its interaction with its biological target. For derivatives of this compound, the moiety introduced in place of the bromine atom plays a crucial role in target binding. The size, shape, and electronic properties of this substituent will determine the strength and specificity of the interaction with the target protein's active site. For instance, a substituent capable of forming hydrogen bonds or hydrophobic interactions with key amino acid residues in the active site will likely lead to higher potency.

The thiazole ring itself often acts as a scaffold that correctly orients the pharmacophoric groups for optimal target interaction. The ethyl linker provides flexibility, allowing the substituent to adopt a favorable conformation within the binding pocket.

Ligand-Target Binding Modes and Molecular Interactions

Molecular docking studies are instrumental in elucidating the binding modes and molecular interactions of thiazole derivatives with their biological targets. While specific docking studies for this compound itself are not prevalent, studies on its derivatives provide valuable insights into the potential interactions.

Derivatives of this compound are often designed to target specific enzymes or receptors. The thiazole nitrogen can act as a hydrogen bond acceptor, a common interaction in ligand-protein binding. The aromatic nature of the thiazole ring allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the target's active site.